2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
The compound is a unique chemical with the linear formula C26H24ClN3O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The compound has a molecular weight of 510.081 and its CAS Number is 768380-53-6 . More detailed structural analysis would require additional resources not available in the current search results.Physical And Chemical Properties Analysis
The compound has a linear formula of C26H24ClN3O2S2 and a molecular weight of 510.081 . Additional physical and chemical properties are not specified in the search results.Scientific Research Applications
Antitumor Activity
The thiazolo [3,2-a]pyrimidine scaffold, particularly its 2-substituted derivatives, has demonstrated high antitumor activity . Researchers have investigated the potential of F6609-2308 as an anticancer agent. Its structural similarity to purine allows for effective binding to biological targets. Further studies are needed to elucidate its mechanism of action and optimize its use in cancer therapy.
Second Harmonic Generation (SHG)
Interestingly, related chalcone derivatives with electron donor groups substituted at specific positions have shown enhanced second harmonic generation (SHG) efficiency . While this finding isn’t directly about F6609-2308, it highlights the potential for similar compounds in nonlinear optical applications.
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-13-4-2-3-5-16(13)23-18(26)12-29-21-24-17-10-11-28-19(17)20(27)25(21)15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWQWTGUIHEDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide |
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